molecular formula C23H29N3O2 B6927902 N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide

N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide

Cat. No.: B6927902
M. Wt: 379.5 g/mol
InChI Key: HYLNZABPEXAKEB-UHFFFAOYSA-N
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Description

N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide is a complex organic compound that features a quinoline moiety, an aniline derivative, and a butan-2-yl group

Properties

IUPAC Name

N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-3-17(2)25-22(27)16-24-20-12-10-18(11-13-20)15-23(28)26-14-6-8-19-7-4-5-9-21(19)26/h4-5,7,9-13,17,24H,3,6,8,14-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLNZABPEXAKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CNC1=CC=C(C=C1)CC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the aniline group, and finally, the attachment of the butan-2-yl group. Common reagents used in these reactions include acetic anhydride, aniline, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline and quinoline rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions include various quinoline and aniline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The aniline derivative may interact with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline moiety and have similar biological activities.

    Aniline Derivatives: Compounds such as paracetamol and aniline dyes share the aniline group and have diverse applications.

Uniqueness

N-butan-2-yl-2-[4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]anilino]acetamide is unique due to its combination of a quinoline moiety, an aniline derivative, and a butan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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